![molecular formula C17H17NO5 B5822250 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid, also known as MPD, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth, neurotoxicity, and inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the PI3K/AKT/mTOR pathway, which is involved in cancer cell growth and survival. It has also been shown to inhibit the JNK pathway, which is involved in beta-amyloid-induced neurotoxicity. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the NF-kB pathway, which is involved in inflammation.
Biochemical and Physiological Effects:
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection against beta-amyloid-induced neurotoxicity, and the reduction of inflammation. 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized and purified. In addition, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to have low toxicity, which makes it a safe compound to use in lab experiments. However, one of the limitations of using 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid. One direction is to further investigate its mechanism of action, which may provide insights into its therapeutic potential. Another direction is to study its effects on other diseases, such as Parkinson's disease and multiple sclerosis. In addition, future research could focus on developing more potent derivatives of 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid that have improved therapeutic properties.
Synthesemethoden
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid is synthesized using a multi-step process that involves the reaction of 4-methoxyphenol with 4-bromophenol to form 4-(4-methoxyphenoxy)phenol. This compound is then reacted with 4-aminobutanoyl chloride to form 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid.
Wissenschaftliche Forschungsanwendungen
4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been studied for its potential therapeutic applications in various fields of scientific research, including cancer treatment, Alzheimer's disease, and inflammation. In cancer research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to protect against beta-amyloid-induced neurotoxicity and improve cognitive function. In inflammation research, 4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
4-[4-(4-methoxyphenoxy)anilino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5/c1-22-13-6-8-15(9-7-13)23-14-4-2-12(3-5-14)18-16(19)10-11-17(20)21/h2-9H,10-11H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXWPVSRFIBMCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

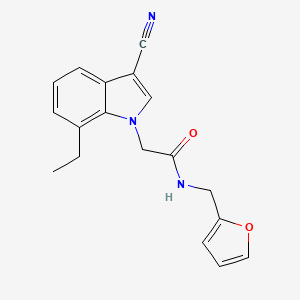
![5-chloro-2-[(3-methylbenzyl)thio]-1H-benzimidazole](/img/structure/B5822176.png)
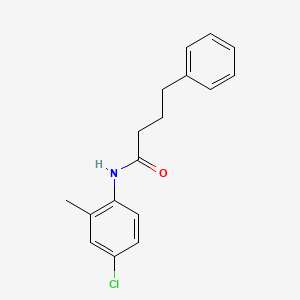
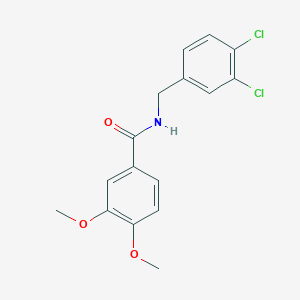
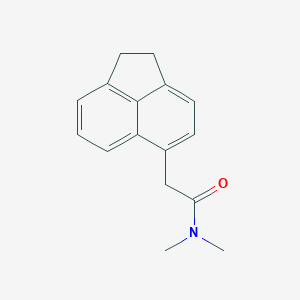
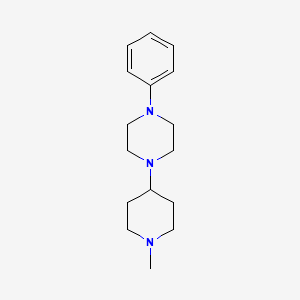
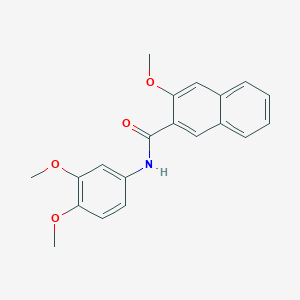
![N~2~-[(4-methylphenyl)sulfonyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B5822234.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
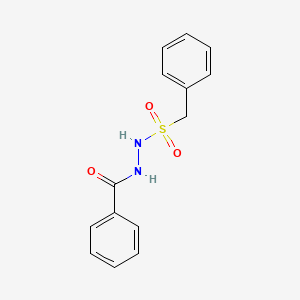
![N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![methyl [3-(2-nitrovinyl)-1H-indol-1-yl]acetate](/img/structure/B5822275.png)